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Technical Support Center

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the termination of the Phase 2 clinical trial for KVD-

824 (Feniralstat), an investigational oral plasma kallikrein inhibitor for the prophylactic

treatment of Hereditary Angioedema (HAE).

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the KVD-824 (Feniralstat) Phase 2

clinical trial?

A1: The KOMPLETE Phase 2 clinical trial for KVD-824 was terminated due to safety concerns

related to liver enzyme elevations.[1][2][3][4] Specifically, Grade 3 or Grade 4 elevations of liver

enzymes (ALT/AST) were observed in multiple patients across all treatment groups.[2][4]

Q2: Were the liver enzyme elevations associated with any clinical symptoms?

A2: No, the patients who experienced liver enzyme elevations were reported to be

asymptomatic.[1] Additionally, there were no concomitant elevations in bilirubin levels.[1]

Q3: At what point during the trial were these adverse events observed?

A3: The liver enzyme elevations were observed at timeframes ranging from two to twelve

weeks after initiation of treatment.[2]
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Q4: Did the liver enzyme elevations occur in a dose-dependent manner?

A4: The public announcements from KalVista Pharmaceuticals stated that the liver enzyme

elevations were observed in multiple patients across all treatment groups (300 mg, 600 mg,

and 900 mg).[2] A specific breakdown of the number of patients affected in each dosage group

has not been publicly disclosed.

Q5: What was the mechanism of action for KVD-824 (Feniralstat)?

A5: KVD-824 is an orally administered small molecule inhibitor of plasma kallikrein.[1][4] In

Hereditary Angioedema, uncontrolled plasma kallikrein activity leads to excessive production of

bradykinin, a potent vasodilator that increases vascular permeability and causes swelling

attacks.[3] By inhibiting plasma kallikrein, Feniralstat was designed to reduce the production of

bradykinin and thereby prevent HAE attacks.

Troubleshooting Guide
Issue: Unexpected liver enzyme elevations in preclinical or clinical studies of similar

compounds.

Possible Cause: Off-target effects of the molecule or its metabolites. The specific chemical

structure of Feniralstat may have contributed to hepatotoxicity.

Suggested Action:

In Vitro Assessment: Conduct thorough in vitro profiling of the compound against a panel of

hepatic enzymes and transporters to identify potential off-target interactions.

Metabolite Identification: Perform metabolite identification studies in relevant preclinical

species and human liver microsomes to determine if a metabolite is responsible for the

toxicity.

Structural Modification: If a specific structural moiety is implicated, consider medicinal

chemistry efforts to modify the compound to reduce or eliminate the off-target activity while

retaining on-target potency.
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Summary of Safety Findings in the KOMPLETE Trial

Parameter
KVD-824 (All Treatment
Groups)

Placebo

Number of Enrolled Patients 33 (across all arms) Not specified

Patients with Grade 3/4 Liver

Enzyme Elevations
7 0

Dosage Groups with Liver

Enzyme Elevations

300 mg, 600 mg, 900 mg (all

dosed twice daily)
N/A

Clinical Presentation Asymptomatic N/A

Concomitant Bilirubin Elevation No N/A

Note: The specific distribution of the 7 patients with elevated liver enzymes across the three

dosage groups was not publicly disclosed.[2] One patient in the trial had a Grade 4 liver

enzyme elevation at baseline, prior to receiving any study drug.[2]

Experimental Protocols
KOMPLETE (NCT05055258) Trial Design

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-

group study designed to evaluate the efficacy and safety of KVD-824 for the prophylactic

treatment of HAE.[5][6]

Study Population: 33 adult patients with HAE Type I or II.[2][7]

Randomization: Patients were randomized to one of four arms:

KVD-824 300 mg twice daily

KVD-824 600 mg twice daily

KVD-824 900 mg twice daily
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Placebo twice daily

Treatment Duration: 12 weeks.[3][7]

Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment

period.[5]

Safety Monitoring: Included regular monitoring of liver function tests (ALT, AST, bilirubin).
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Caption: Mechanism of action of Feniralstat in the plasma kallikrein-kinin system.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://angioedemanews.com/news/kalvista-ends-trial-kvd824-hereditary-angioedema/
https://angioedemanews.com/kvd824/
https://www.nasdaq.com/press-release/kalvista-pharmaceuticals-provides-progress-update-on-phase-2-clinical-trial-of-kvd824
https://www.benchchem.com/product/b10854778?utm_src=pdf-body-img
https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening & Enrollment

Randomization & Treatment

Monitoring & Outcome

HAE Patients
(Type I or II)

Enrollment (n=33)

Randomization

KVD-824 300mg BID KVD-824 600mg BID KVD-824 900mg BID Placebo BID

12-Week Treatment Period
(Safety & Efficacy Monitoring)

Adverse Event:
Grade 3/4 Liver Enzyme

Elevations (n=7)

Trial Termination

Click to download full resolution via product page

Caption: Workflow of the terminated KOMPLETE Phase 2 clinical trial for KVD-824.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. KalVista Pharma Terminates KVD824 Phase 2 KOMPLETE Trial For Prophylactic
Treatment Of HAE | Nasdaq [nasdaq.com]

2. KalVista Pharmaceuticals Announces Termination of KVD824 Phase 2 KOMPLETE Trial
for Prophylactic Treatment of Hereditary Angioedema | KalVista Pharmaceuticals
[ir.kalvista.com]

3. angioedemanews.com [angioedemanews.com]

4. Safety Concerns End KalVista Angioedema Trial - BioSpace [biospace.com]

5. KalVista Pharmaceuticals Provides Progress Update on Phase 2 Clinical Trial of KVD824
for Oral Prophylactic Treatment of Hereditary Angioedema | Nasdaq [nasdaq.com]

6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

7. angioedemanews.com [angioedemanews.com]

To cite this document: BenchChem. [KVD-824 (Feniralstat) Clinical Trial Termination: A
Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854778#reasons-for-kvd-824-feniralstat-clinical-
trial-termination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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